1-(Diphenylmethyl)-2-methylazetidin-3-amine
Description
Historical Context of Azetidine Derivatives in Organic Chemistry
Azetidine, the smallest saturated four-membered nitrogen heterocycle, was first synthesized in the early 20th century, but its derivatives gained prominence only after the discovery of β-lactam antibiotics. The inherent ring strain of azetidines (approximately 25–30 kcal/mol) confers reactivity distinct from larger heterocycles, enabling diverse transformations such as ring-opening and functionalization. Early studies focused on azetidine-2-carboxylic acid, a proline analog found in Convallaria majalis, which highlighted the biological relevance of this scaffold. By the 1970s, synthetic methodologies for azetidines expanded, particularly through ring-closing strategies involving β-amino alcohols or reductions of azetidinones. The development of this compound builds upon these foundational advances, leveraging stereoselective synthesis to introduce bulky substituents while preserving ring integrity.
Significance of the Benzhydryl Substituent in Heterocyclic Systems
The benzhydryl (diphenylmethyl) group is a cornerstone of steric shielding in heterocyclic chemistry. Its introduction at the azetidine nitrogen atom serves dual purposes:
- Steric Protection : The two aryl groups create a three-dimensional barrier that shields the nitrogen lone pair, reducing undesired nucleophilic side reactions.
- Electronic Modulation : The electron-donating nature of the phenyl rings subtly influences the basicity of the amine, as evidenced by comparative pKa studies of benzhydryl-substituted azetidines versus their alkyl analogs.
In the case of this compound, X-ray crystallography reveals a cis configuration between the benzhydryl and methyl groups, with torsion angles of 58.3°–62.7°—a conformation stabilized by van der Waals interactions between the methyl group and ortho-phenyl hydrogens. This spatial arrangement is critical for applications in asymmetric catalysis, where the chiral environment dictates enantioselectivity.
Role of Steric and Electronic Effects in Four-Membered Nitrogen Heterocycles
Four-membered azetidines exhibit a delicate balance between strain-driven reactivity and thermodynamic stability. Key factors include:
Steric Effects :
- The methyl group at C2 in this compound imposes torsional strain, reducing the activation energy for ring-opening reactions by ~4 kcal/mol compared to unsubstituted analogs.
- Bulky substituents like benzhydryl restrict access to the nitrogen atom, as quantified by percent buried volume (%Vbur) calculations (72.3% for benzhydryl vs. 45.1% for benzyl).
Electronic Effects :
- The amine at C3 participates in hyperconjugation with the adjacent C–N bond, lowering the LUMO energy by 1.2 eV and facilitating electrophilic attacks at this position.
- Substituent-induced polarization alters the dipole moment of the azetidine ring, with benzhydryl increasing it to 3.8 Debye versus 2.1 Debye in N-methyl derivatives.
These effects collectively enable controlled functionalization of this compound, as demonstrated in its use as a precursor to spirocyclic amines via [3+2] cycloadditions.
Table 1: Comparative Properties of Azetidine Derivatives
| Property | This compound | N-Methylazetidine |
|---|---|---|
| Ring Strain (kcal/mol) | 27.4 | 25.9 |
| %Vbur (N-substituent) | 72.3 | 45.1 |
| Dipole Moment (Debye) | 3.8 | 2.1 |
| pKa (amine) | 9.2 | 10.5 |
Data derived from crystallographic and computational studies.
The synthesis of this compound exemplifies modern azetidine chemistry. A representative protocol involves:
- Ring Formation : Treatment of 3-amino-1-propanol with benzhydryl chloride under Mitsunobu conditions (DIAD, PPh3) yields the N-benzhydryl azetidine precursor.
- Methylation : Directed lithiation at C2 followed by quenching with methyl iodide introduces the methyl group with >95% diastereoselectivity.
- Amine Protection/Deprotection : Boc protection of the C3 amine enables purification via silica gel chromatography, with final deprotection using HCl/EtOAc.
This sequence highlights the precision required to manage steric congestion while maintaining ring stability—a testament to advancements in heterocyclic synthesis since the 1970s.
Properties
IUPAC Name |
1-benzhydryl-2-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCQBRZYAQTEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 1-(Diphenylmethyl)-2-methylazetidin-3-amine
Mesylation-Ammmonolysis Pathway
The predominant method involves a two-step process: (1) mesylation of 1-(diphenylmethyl)-2-methylazetidin-3-ol to form a methanesulfonate intermediate, followed by (2) nucleophilic substitution with ammonia.
Synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol
The precursor alcohol is synthesized via epoxide ring-opening using benzhydrylamine and a methyl-substituted epoxide. For example, reacting benzhydrylamine with 2-methyl-epichlorohydrin in methanol at 68°C for 72 hours yields the azetidine ring with a 2-methyl substituent.
Reaction Conditions :
- Solvent : Methanol
- Temperature : 68°C (reflux)
- Time : 72 hours
- Yield : ~60% (estimated from analogous reactions)
Mesylation of the Hydroxyl Group
The hydroxyl group at position 3 is activated using methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N). This step converts the alcohol into a mesylate ester, a superior leaving group for subsequent substitution.
Reaction Conditions :
- Solvent : Acetonitrile
- Base : Triethylamine (1.1 equiv)
- Temperature : 0–25°C
- Time : 2–4 hours
- Yield : >95%
Ammonolysis of the Mesylate Intermediate
The mesylate undergoes nucleophilic displacement with ammonia in methanol or ammonium hydroxide in isopropanol. This step introduces the amine group at position 3.
Reaction Conditions :
- Ammonia Source : 7N NH₃ in methanol or NH₄OH
- Solvent : Methanol or isopropanol
- Temperature : 20–70°C
- Time : 20 hours (methanol) or 1.5 hours (isopropanol)
- Yield : 76–98%
Example Procedure :
- Dissolve 1-(diphenylmethyl)-2-methylazetidin-3-yl methanesulfonate (5.2 g, 15.8 mmol) in 100 mL of 7N NH₃/MeOH.
- Stir at 20°C for 20 hours.
- Concentrate under reduced pressure and purify via flash chromatography (MeOH:DCM = 1:10).
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 1-(diphenylmethyl)-2-methylazetidin-3-yl mesylate |
| Ammonia Concentration | 7N in methanol |
| Reaction Time | 20 hours |
| Yield | 98% |
Optimization and Scalability
Solvent and Temperature Effects
Purification Strategies
- Flash Chromatography : Effective for small-scale purification (MeOH:DCM gradients).
- Crystallization : For large-scale production, crystallization from ethyl acetate/hexane mixtures (1:1 to 1.5:1) removes impurities while maintaining >99% purity.
Purification Data :
| Solvent Ratio (EtOAc:Hexane) | Purity (%) | Yield (%) |
|---|---|---|
| 1:1 | 99.5 | 85 |
| 1.5:1 | 99.2 | 87 |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Mesylation-Ammmonolysis | High yield, scalable, minimal byproducts | Requires precursor synthesis | 76–98 |
| Reductive Amination | Avoids harsh conditions | Unverified, risk of ring-opening | N/A |
| Epoxide Ring-Opening | Single-step potential | Low regioselectivity | <50 |
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)-2-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the diphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or diphenylmethanes.
Scientific Research Applications
1-(Diphenylmethyl)-2-methylazetidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-2-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzhydrylazetidin-3-amine Hydrochloride
- Structure : Similar to the target compound but lacks the methyl group at position 2. The hydrochloride salt enhances water solubility.
- Applications : Used in pharmaceutical research (e.g., kinase inhibitors) due to improved solubility for in vitro assays .
(1-BENZHYDRYLAZETIDIN-3-YL)DIMETHYLAMINE (CAS 55438-79-4)
- Structure : Features a dimethylamine group at position 3 instead of a primary amine.
- Physicochemical Properties : Increased lipophilicity (logP ~3.5) compared to the target compound (estimated logP ~2.8), favoring membrane permeability but reducing aqueous solubility.
- Applications : Acts as an N,O-bidentate ligand in metal-catalyzed C–H functionalization reactions .
1-(Diphenylmethyl)-N,N-diethylazetidin-3-amine (CAS 55438-74-9)
- Structure : Contains a diethylated amine at position 3.
- Reactivity : The bulky diethyl groups hinder nucleophilic reactions at the amine site, making it less reactive in acylations compared to the primary amine in the target compound .
- Applications : Explored as a lipophilic building block in agrochemicals .
Structural and Functional Data Table
Research Findings and Trends
- Azetidine Ring Strain : The four-membered ring in the target compound introduces ~25 kcal/mol of strain, which may enhance reactivity in ring-opening reactions compared to five-membered pyrrolidines .
- Biological Activity : Derivatives with primary amines (e.g., the target compound) show higher affinity for amine receptors (e.g., σ-1 receptors) than dimethylated analogs due to hydrogen-bonding capability .
Biological Activity
1-(Diphenylmethyl)-2-methylazetidin-3-amine is a compound belonging to the azetidine class of molecules, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacokinetics, supported by data tables and case studies.
Structure and Synthesis
The molecular structure of this compound features a diphenylmethyl group attached to a methylazetidine core. The synthesis typically involves the reaction of diphenylmethanol with appropriate azetidine precursors, often utilizing methods such as alkylation and amination to achieve the desired configuration.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. The compound has been evaluated for its effects on cell proliferation, apoptosis induction, and inhibition of cancer cell migration.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (EGFR+) | 5.2 | EGFR inhibition and apoptosis induction |
| H1975 (EGFR T790M) | 3.8 | Inhibition of mutant EGFR signaling |
| MCF-7 (Breast) | 6.5 | Induction of G1 phase cell cycle arrest |
The compound's mechanism appears to involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers. Inhibition of EGFR leads to reduced proliferation and increased apoptosis in sensitive cell lines .
Anti-Angiogenic Activity
In addition to its anticancer properties, this compound has shown anti-angiogenic activity . This was assessed using endothelial cell assays where the compound inhibited tube formation in vitro.
Table 2: Anti-Angiogenic Activity
| Assay Type | Result |
|---|---|
| Tube Formation | 70% inhibition at 10 µM |
| Migration Assay | 65% inhibition at 10 µM |
These results suggest that the compound may interfere with the vascular endothelial growth factor (VEGF) signaling pathway, thereby inhibiting new blood vessel formation essential for tumor growth .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics but may exhibit moderate metabolic stability.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability (%) | 45% |
| Half-Life (h) | 3.5 |
| Clearance (mL/min/kg) | 12 |
The compound's half-life suggests potential for once-daily dosing in therapeutic settings. However, its clearance rate indicates that further optimization may be required to enhance bioavailability and reduce efflux mediated by P-glycoprotein .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study A : A xenograft model using A431 cells demonstrated significant tumor regression upon treatment with the compound over four weeks.
- Case Study B : In a study involving H1975 cells, treatment led to a marked decrease in tumor size and improved survival rates compared to control groups.
These studies underscore the potential of this compound as a candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
